(1-Methoxypenta-2,3-dien-2-yl)benzene
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Overview
Description
(1-Methoxypenta-2,3-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a penta-2,3-dien-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypenta-2,3-dien-2-yl)benzene typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with a methoxy-substituted alkyne under specific conditions to form the desired product . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxypenta-2,3-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted benzene derivatives.
Scientific Research Applications
(1-Methoxypenta-2,3-dien-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of (1-Methoxypenta-2,3-dien-2-yl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group can participate in resonance stabilization, influencing the reactivity of the benzene ring. The compound’s unique structure allows it to engage in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Anisole: Similar to (1-Methoxypenta-2,3-dien-2-yl)benzene but with a simpler structure, having only a methoxy group attached to the benzene ring.
Styrene: Contains a vinyl group attached to the benzene ring, differing in the type of alkyne substitution.
Phenylacetylene: Features an ethynyl group attached to the benzene ring, providing a different reactivity profile.
Uniqueness
This compound is unique due to its combination of a methoxy group and a penta-2,3-dien-2-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Properties
CAS No. |
88241-55-8 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
InChI |
InChI=1S/C12H14O/c1-3-7-12(10-13-2)11-8-5-4-6-9-11/h3-6,8-9H,10H2,1-2H3 |
InChI Key |
FBLQYJDMFAETSX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=C(COC)C1=CC=CC=C1 |
Origin of Product |
United States |
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